molecular formula C19H24N8 B15117573 6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B15117573
M. Wt: 364.4 g/mol
InChI Key: ZSWZRMWFZYSHLE-UHFFFAOYSA-N
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Description

6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling with the purine base. Common reagents used in these reactions include various alkylating agents, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques like high-performance liquid chromatography (HPLC), and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include organic solvents like dichloromethane (DCM) and acetonitrile, bases like sodium hydroxide (NaOH), and acids like hydrochloric acid (HCl). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine stands out due to its unique combination of a purine base with a piperazine and pyrimidine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H24N8

Molecular Weight

364.4 g/mol

IUPAC Name

6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine

InChI

InChI=1S/C19H24N8/c1-13-23-15(14-4-3-5-14)10-16(24-13)26-6-8-27(9-7-26)19-17-18(20-11-21-19)25(2)12-22-17/h10-12,14H,3-9H2,1-2H3

InChI Key

ZSWZRMWFZYSHLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C5CCC5

Origin of Product

United States

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